Methyl 4-chloro-3-ethynylbenzoate

Description

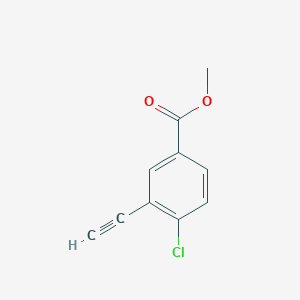

Methyl 4-chloro-3-ethynylbenzoate is a substituted benzoate ester featuring a chlorine atom at the para position and an ethynyl (acetylene) group at the meta position of the aromatic ring.

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

methyl 4-chloro-3-ethynylbenzoate |

InChI |

InChI=1S/C10H7ClO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 |

InChI Key |

GBWIPZGSZSCNTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-ethynylbenzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by halogenation and ethynylation reactions. The general steps are as follows:

Friedel-Crafts Acylation: Benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an acylated benzene derivative.

Halogenation: The acylated benzene derivative is then subjected to halogenation using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position.

Ethynylation: The halogenated compound is then reacted with an ethynylating agent, such as acetylene, under basic conditions to introduce the ethynyl group at the meta position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-ethynylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Methyl 4-chloro-3-ethynylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-ethynylbenzoate depends on its specific application

Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to a biological response.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- However, the ethynyl group introduces steric hindrance and rigidity, reducing molecular flexibility compared to ethyl 4-chloro-3-nitrobenzoate, which has a planar nitro group .

- Ethynyl vs. Nitro Groups: The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the nitro group in ethyl 4-chloro-3-nitrobenzoate facilitates electrophilic substitution or reduction to amines, broadening pharmaceutical relevance .

Thermal Stability and Volatility

Methyl esters generally exhibit moderate volatility due to their ester functionality. Evidence from methyl salicylate (Table 3 in ) suggests that electron-withdrawing substituents like chloro reduce volatility compared to non-halogenated esters. This compound likely has lower volatility than methyl 4-ethynylbenzoate due to increased molecular weight and polarity from the chloro group .

Biological Activity

Methyl 4-chloro-3-ethynylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cellular processes. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in inhibiting tumor cell proliferation, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of alkynyl-substituted benzoates. Its chemical structure features a chlorine atom and an ethynyl group attached to a benzoate moiety. The presence of these functional groups is significant for its biological activity.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

One of the key biological activities of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that compounds with similar structures can effectively inhibit FGFR1, FGFR2, FGFR3, and FGFR4, with IC50 values often less than 100 nM, indicating high potency against these targets . This inhibition can lead to reduced cell proliferation in various tumor cell lines such as Hep3B, RT4, and SNU-16.

Antitumor Activity

In vitro studies demonstrate that this compound exhibits significant inhibitory effects on tumor cell proliferation. For instance, compounds structurally related to this compound have shown IC50 values ranging from 100 to less than 10 nM against specific tumor cells . This suggests that this compound may also possess similar antitumor properties.

Case Study: Antitumor Efficacy

In a study examining the efficacy of various alkynyl-substituted compounds on tumor cells, this compound was included in a series of tests assessing its impact on cell viability. The results indicated that this compound significantly reduced the viability of Hep3B cells with an IC50 value below 100 nM. The mechanism was attributed to the compound's ability to interfere with FGFR signaling pathways .

Table: Biological Activity Summary

| Compound Name | Target | IC50 (nM) | Cell Line | Effect |

|---|---|---|---|---|

| This compound | FGFR1/FGFR2/FGFR3/FGFR4 | <100 | Hep3B | Inhibits proliferation |

| Related Compound A | FGFR1 | <10 | RT4 | Inhibits proliferation |

| Related Compound B | FGFR2 | <50 | SNU-16 | Inhibits proliferation |

Future Directions and Therapeutic Potential

The promising biological activity of this compound as an FGFR inhibitor opens avenues for further research into its therapeutic applications. Given the role of FGFRs in various cancers, this compound could potentially be developed into a targeted therapy for patients with tumors expressing these receptors.

Additionally, ongoing structure-activity relationship (SAR) studies will likely refine the compound's efficacy and selectivity. Modifications to the chemical structure may enhance its potency or reduce side effects, making it a viable candidate for clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.